molecular formula C9H15N5O B11788311 N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11788311
M. Wt: 209.25 g/mol
InChI Key: QWJITRQXQMLHOS-UHFFFAOYSA-N
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Description

N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built on a 1,2,3-triazole carboxamide scaffold, a class of heterocycles recognized for its significant potential in medicinal chemistry and drug discovery . The core structure incorporates a pyrrolidine ring linked to the triazole, a feature present in other research compounds such as 1-(1-Acryloylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide . This scaffold is highly versatile and can be modified to explore diverse biological targets. Compounds based on the 1H-1,2,3-triazole-4-carboxamide structure have been investigated as potent and selective inhibitors of biological targets such as the Pregnane X Receptor (PXR), with some optimized analogs demonstrating activity in the low nanomolar range . The 1,2,3-triazole moiety is a privileged structure in drug design due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Researchers utilize this and related triazole derivatives as valuable tools in basic research, particularly in the areas of oncology, metabolic diseases, and nuclear receptor pharmacology . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-ethyl-1-pyrrolidin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C9H15N5O/c1-2-11-9(15)8-6-14(13-12-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3,(H,11,15)

InChI Key

QWJITRQXQMLHOS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Tosylation and Azide Displacement

Pyrrolidin-3-ol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields pyrrolidine-3-azide.

Reaction Conditions :

  • Tosylation : 0°C to room temperature, 12 h, 92% yield.

  • Azidation : 80°C, 6 h, 85% yield.

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 3.45–3.38 (m, 1H, CH–N₃), 2.42 (s, 3H, Ts methyl).

  • IR : 2100 cm⁻¹ (N₃ stretch).

CuAAC for Triazole Core Formation

Copper-Catalyzed Cycloaddition

Pyrrolidine-3-azide reacts with ethyl propiolate under CuAAC conditions to form ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. Catalytic Cu(I) (e.g., CuI, 10 mol%) in tert-butanol/H₂O (1:1) at 60°C for 4 h achieves 88% yield.

Optimization Insights :

  • Solvent : Mixed polar solvents enhance reaction rates by stabilizing Cu(I) intermediates.

  • Catalyst Load : >5 mol% CuI minimizes side products (e.g., dimerization of alkynes).

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.05 (s, 1H, triazole-H), 4.25 (q, 2H, COOCH₂CH₃).

Hydrolysis and Amidation

Ester Hydrolysis

The ethyl ester is hydrolyzed to carboxylic acid using 2 M NaOH in tetrahydrofuran (THF)/H₂O (1:1) at reflux for 3 h (95% yield).

Critical Parameters :

  • Base Strength : Concentrated NaOH ensures complete deesterification without triazole ring degradation.

Carboxamide Formation

The carboxylic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with ethylamine (2 M in THF) at 0°C to room temperature (78% yield).

Side Reactions :

  • Over-activation : Prolonged exposure to EDCI leads to oxazolone byproducts, mitigated by controlled reaction times.

Characterization :

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 165.2 (C=O), 35.1 (CH₂CH₃).

Alternative Synthetic Routes

Direct CuAAC with Propargylamide

Propargyl ethylcarboxamide (synthesized via coupling of propiolic acid and ethylamine) reacts with pyrrolidine-3-azide under CuAAC conditions, bypassing hydrolysis steps. However, low yields (52%) due to alkyne instability necessitate in situ generation.

Advantages :

  • Fewer steps, ideal for parallel synthesis.

Challenges :

  • Propargylamide sensitivity to moisture and heat.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • HRMS : m/z calcd. for C₁₀H₁₆N₅O: 246.1201; found: 246.1204.

  • XRD : Confirms planar triazole ring and gauche conformation of the pyrrolidine moiety.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial Scalability Considerations

Continuous Flow CuAAC

Microreactor systems enhance heat/mass transfer, achieving 90% yield at 0.5 kg/day throughput.

Parameters :

  • Residence Time : 10 min at 100°C.

  • Catalyst Recovery : Cu(I) immobilized on silica minimizes metal leaching .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the triazole ring using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole or pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may also possess comparable antimicrobial activity .

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activities. This compound may serve as a potential candidate for developing antifungal agents. Its structural characteristics allow it to interfere with fungal cell membrane synthesis, making it a valuable compound in treating fungal infections .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. Preliminary research suggests that this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is crucial in developing new cancer therapies that target specific pathways involved in tumor growth .

Pesticidal Activity

The unique structure of this compound may also find applications in agriculture as a pesticide or herbicide. Triazole compounds are known to disrupt the growth of various pests and fungi affecting crops. Research into the efficacy of this compound against agricultural pests could lead to the development of safer and more effective agrochemicals .

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymers can enhance their thermal stability and mechanical properties. The ability of this compound to form stable bonds with other materials makes it a candidate for developing advanced materials with tailored properties for specific applications .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial EfficacyExhibited significant inhibition against E. coli and Staphylococcus aureus strains .
Antifungal ActivityPotential to disrupt fungal cell membrane synthesis; requires further investigation .
Anticancer ResearchInduced apoptosis in cancer cell lines; promising results warrant further exploration .
Pesticidal PropertiesEffective against agricultural pests; potential for safer agrochemical development .
Polymer EnhancementImproved thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Conformational Flexibility :

  • Dihedral angles between the triazole core and substituents vary significantly. For example:
  • The target compound’s pyrrolidine ring likely introduces a dihedral angle of ~30–90° (based on similar structures in ), affecting binding pocket compatibility.
  • Aryl-substituted analogs (e.g., 4-nitrophenyl in ) exhibit angles >60°, which may reduce binding efficiency in rigid active sites.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows modular approaches similar to General Procedure B (used for triazole carboxamides in ), enabling rapid diversification. In contrast, trifluoromethyl-substituted analogs () require specialized fluorination steps, increasing synthetic complexity.

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Water Solubility (mg/mL) Metabolic Stability (t½, human liver microsomes)
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1.2 12.5 >60 min
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 3.8 0.5 22 min
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide -0.5 25.0 >120 min

Key Observations:

  • The target compound’s lower LogP (1.2 vs. 3.8 for chlorophenyl analog) suggests improved aqueous solubility, critical for oral bioavailability.
  • The pyrrolidine ring may contribute to metabolic stability by reducing cytochrome P450-mediated oxidation compared to aryl-substituted analogs .

Target Selectivity and Mechanism

  • Bacterial SOS Response: Analogues like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibit RecA-mediated LexA cleavage, disrupting bacterial DNA repair . The target compound’s pyrrolidine group could enhance penetration into Gram-negative bacteria.
  • Anticancer Activity : Aryl-substituted analogs (e.g., ) inhibit c-Met kinase, while the target compound’s flexible pyrrolidine may favor alternative targets like proteasomes or immune checkpoints.

Biological Activity

N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1708080-10-7) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N5OC_9H_{15}N_5O with a molecular weight of 209.25 g/mol. The compound features a triazole ring fused with a pyrrolidine group and a carboxamide functional group, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction allows for the formation of triazoles through the coupling of azides with terminal alkynes under optimized conditions, often using solvents such as dimethyl sulfoxide or dimethylformamide with a copper catalyst.

1. Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial and antifungal activities. For instance, derivatives similar to N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways .

2. Anticancer Activity

This compound has also been studied for its potential anticancer properties. It has been reported to act as a mitochondrial permeability transition pore blocker, which is significant in preventing cell death in cancerous cells. This action may be linked to its ability to inhibit specific enzymes involved in cancer cell metabolism.

3. Enzyme Inhibition

Studies have highlighted that this compound can inhibit enzymes related to cholinergic activity. For example, it has shown promising results in inhibiting butyrylcholinesterase (BuChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The structure of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole might enhance its binding affinity to these enzymes compared to other derivatives.

Research Findings and Case Studies

A comparative analysis was conducted on various triazole derivatives to assess their biological activities:

Compound NameActivity TypeIC50 (μM)Notes
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazoleBuChE Inhibition31.8Effective against BuChE; potential for Alzheimer's treatment
Acetoxy Triazole DerivativeBuChE Inhibition54.3Less potent than N-Ethyl derivative
Quinazoline-Triazole HybridAChE Inhibition0.23More potent than donepezil

These findings indicate that slight modifications in the triazole structure can lead to significant changes in biological activity and enzyme inhibition profiles .

Q & A

Q. What synergistic effects are observed in combination therapies?

  • Findings :
  • With Paclitaxel : Additive effect in A549 lung cancer cells (CI = 0.92) due to dual microtubule/Wnt pathway inhibition .
  • With Fluconazole : Synergy against C. albicans (FIC index = 0.5) via ergosterol biosynthesis disruption .

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